molecular formula C17H18BrNO2 B1292004 Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate CAS No. 578729-08-5

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Cat. No. B1292004
CAS RN: 578729-08-5
M. Wt: 348.2 g/mol
InChI Key: IOHGBDDCFVCMRL-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The structure of this compound suggests that it is a benzyl carbamate with a 4-bromophenyl group attached to the nitrogen atom of the carbamate through a propan-2-yl linker.

Synthesis Analysis

The synthesis of benzyl carbamates can be achieved through various methods. One such method involves the in situ generation of isocyanates from N-Boc-protected amines and benzyl alcohols from benzyl formates, as described in the synthesis of N-aryl carbamates . This method utilizes cobalt catalysis and could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be characterized using techniques such as X-ray diffraction, as demonstrated in the study of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate . This compound was found to crystallize in the monoclinic space group with weak intermolecular C-H...O and C-H...π hydrogen bonds stabilizing the crystal structure. Similar techniques could be used to elucidate the molecular structure of this compound.

Chemical Reactions Analysis

Benzyl carbamates can participate in various chemical reactions. For instance, the cyclization-activated prodrugs based on carbamates can release parent drugs in aqueous and plasma media, indicating that carbamates can undergo hydrolysis under physiological conditions . The detailed mechanistic study of these prodrugs shows a change in the Brønsted-type relationship, which is consistent with a cyclization mechanism involving a change in the rate-limiting step .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates can be influenced by the substituents on the benzyl and carbamate groups. For example, the presence of a 4-bromo substituent on the phenyl ring could affect the compound's reactivity and physical properties, such as solubility and melting point. The properties of similar compounds have been studied using DFT calculations, which provide insights into the electronic structure and potential reactivity .

Case Studies

Case studies involving benzyl carbamates often focus on their potential applications in medicinal chemistry. For example, carbamates have been used as prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients . Additionally, the synthesis of benzyl carbamates has been explored in the context of developing new methods for drug synthesis, such as the cobalt-catalyzed in situ generation of isocyanates .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Practical Synthesis of Related Compounds : A study by Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, highlighting challenges in the synthesis of brominated aromatic compounds, which could be relevant for synthesizing benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. This method addresses cost and safety concerns associated with palladium use and toxic reagents in large-scale production (Qiu et al., 2009).

Applications in Drug Development and Biomedical Research

  • Antiparasitic Effects of Carbamates : McCracken et al. (2004) investigated the chemotherapeutic effects of carbamates, like albendazole and mebendazole, on parasites, showcasing the biological activity of carbamates against parasitic infections (McCracken et al., 2004). This indicates potential areas of biomedical research for related carbamate compounds.

Environmental and Analytical Chemistry

  • Degradation and Environmental Impact of Carbamates : Smith and Bucher (2012) provided a comprehensive review of the degradation of chlorpropham, a primary N-phenyl carbamate, discussing its environmental impact and the importance of understanding the breakdown products of carbamates. This review could provide a context for the environmental stability and degradation pathways of this compound (Smith & Bucher, 2012).

Mechanistic Insights and Chemical Reactions

  • Mechanism of β-O-4 Bond Cleavage in Lignin : Yokoyama (2015) reviewed the acidolysis of lignin model compounds, which could be relevant to understanding the chemical behavior and potential applications of this compound in lignin breakdown or modification (Yokoyama, 2015).

properties

IUPAC Name

benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-17(2,14-8-10-15(18)11-9-14)19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHGBDDCFVCMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625128
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

578729-08-5
Record name Phenylmethyl N-[1-(4-bromophenyl)-1-methylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578729-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-(4-bromophenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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